molecular formula C8H4BrIS B8199972 3-Bromo-2-iodobenzo[b]thiophene

3-Bromo-2-iodobenzo[b]thiophene

Cat. No. B8199972
M. Wt: 338.99 g/mol
InChI Key: CVVNUGQTAJJZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-iodobenzo[b]thiophene is a useful research compound. Its molecular formula is C8H4BrIS and its molecular weight is 338.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-iodobenzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-iodobenzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Library Generation : It is useful for generating a library of multi-substituted benzo[b]thiophene derivatives, aiding in the exploration of chemical diversity (Cho, Neuenswander, Lushington, & Larock, 2009).

  • Complex Formation : This compound is used in obtaining complexes with divalent Zn, Cd, and Ni, indicating its relevance in inorganic chemistry and materials science (Litvinov, Gol'dfarb, & Mortikov, 1979).

  • Synthesis of Derivatives : It plays a role in the synthesis of 3-substituted benzo[b]thiophens and 3-acetylbenzo[b]-thiophen, which are significant in organic synthesis (Dickinson & Iddon, 1968).

  • Pharmacological Research : Preliminary pharmacological studies have shown potential anti-inflammatory and anti-tumor effects of pharmacologically active benzo[b]thiophen derivatives (Chapman, Clarke, Gore, & Sharma, 1971).

  • Polycyclic Compound Synthesis : The annellation method of 2,3-bis(bromomethyl)-benzo[b]thiophene is useful for synthesizing polycyclic compounds, indicating its role in complex organic molecule construction (Dyker & Kreher, 1988).

  • Aromatic Nucleophilic Substitution : Its reaction with amines in N,N-dimethylformamide can yield isomers 4, useful for synthesizing 4-amino-3-nitrobenzo[b]thiophenes (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

  • Conversion into Amino-, Guanidino-, and Ureido-Compounds : Through modifications like nitration, bromination, and acetylation, 3-Bromomethyl-7-chlorobenzo[b]thiophen can be converted into related compounds (Chapman, Clarke, & Manolis, 1972).

  • Tubulin Binding Agent Synthesis : The method for synthesizing 3-iodobenzo[b]thiophene has been applied to the synthesis of novel tubulin binding agents, highlighting its importance in medicinal chemistry (Flynn, Verdier-Pinard, & Hamel, 2001).

  • Antioxidant Properties : Derivatives like 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes exhibit antioxidant properties, which is significant for pharmaceutical and nutraceutical applications (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

properties

IUPAC Name

3-bromo-2-iodo-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIS/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVNUGQTAJJZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-iodobenzo[b]thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.